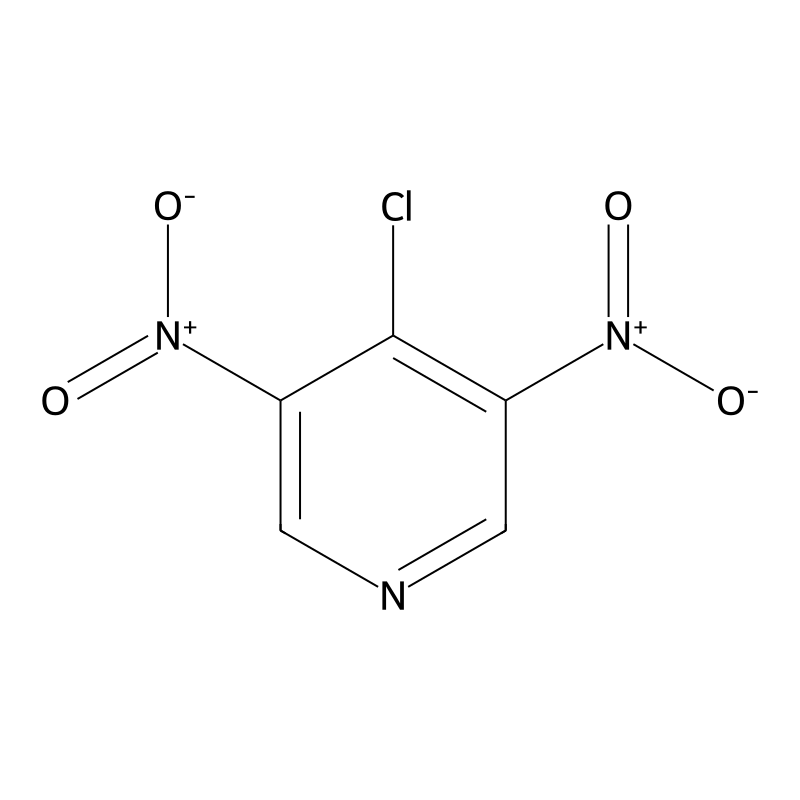

4-Chloro-3,5-dinitropyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Currently Available Information:

Potential Research Areas:

Due to the presence of the nitro groups, 4-Chloro-3,5-dinitropyridine has the potential to be a useful precursor in several research areas:

- Energetic Materials: The nitro groups are known for their ability to store and release significant chemical energy. In theory, 4-Chloro-3,5-dinitropyridine could be a component of high-energy materials; however, no published research on this application is currently available.

- Organic Synthesis: The presence of the reactive nitro groups and the chlorine atom could make 4-Chloro-3,5-dinitropyridine a valuable intermediate for the synthesis of other complex organic molecules. However, further research is needed to explore this possibility.

4-Chloro-3,5-dinitropyridine is a heterocyclic organic compound with the molecular formula . It features a pyridine ring substituted with two nitro groups and one chlorine atom. This compound is recognized for its potential applications in the synthesis of various pharmaceuticals and agrochemicals due to its unique electronic properties and reactivity. The presence of both electron-withdrawing nitro groups and a chlorine atom enhances its electrophilic character, making it a valuable intermediate in organic synthesis .

Currently, there is no scientific literature available on the specific mechanism of action of 4-Chloro-3,5-dinitropyridine in biological systems.

Due to the presence of nitro groups, 4-Chloro-3,5-dinitropyridine is likely a hazardous material. It can be a potential explosive and may be toxic upon ingestion or inhalation [8].

Here are some safety considerations:

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a respirator when handling the compound [8].

- Work in a well-ventilated fume hood.

- Store the compound in a cool, dry place away from heat and ignition sources [8].

Data Citation:

- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, leading to various derivatives. For example, reactions with amines can yield substituted pyridines .

- Reduction Reactions: The nitro groups can be reduced to amino groups under specific conditions, facilitating the synthesis of amino-substituted pyridines .

- Electrophilic Aromatic Substitution: The compound can undergo electrophilic substitution reactions at the positions ortho or para to the existing substituents, allowing for further functionalization .

Research indicates that 4-chloro-3,5-dinitropyridine exhibits biological activity that may be useful in pharmacology. Its derivatives have shown potential as:

- Antimicrobial Agents: Some studies suggest that dinitropyridines possess antimicrobial properties, making them candidates for developing new antibiotics.

- Anti-inflammatory Compounds: Certain analogs have been investigated for their anti-inflammatory effects, contributing to the search for new therapeutic agents .

The synthesis of 4-chloro-3,5-dinitropyridine typically involves:

- Nitration of Pyridine: Starting with pyridine, nitration can be achieved using a mixture of concentrated nitric and sulfuric acids. This step introduces nitro groups at the 3 and 5 positions.

- Chlorination: The introduction of the chlorine atom can be performed via electrophilic chlorination using reagents such as thionyl chloride or phosphorus pentachloride following nitration .

4-Chloro-3,5-dinitropyridine finds applications in various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active compounds.

- Agricultural Chemicals: Its derivatives are explored for use as herbicides and insecticides due to their biological activity.

- Explosives: The compound is part of a class of energetic materials used in explosives formulations .

Interaction studies of 4-chloro-3,5-dinitropyridine often focus on its reactivity with nucleophiles and electrophiles. Research has shown that:

- It can form stable complexes with various nucleophiles, which may enhance its reactivity and lead to diverse synthetic pathways.

- Studies on its interaction with biological targets are ongoing to better understand its potential therapeutic roles and mechanisms of action .

Several compounds share structural similarities with 4-chloro-3,5-dinitropyridine. Below is a comparison highlighting their unique features:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Chloro-3,5-dinitropyridine | Similar dinitro substitutions | Different position of chlorine |

| 2-Chloro-4-nitropyridine | One nitro group | Less electron-withdrawing effect |

| 2-Chloro-3-nitropyridine | One nitro group | Potentially less reactive than dinitro variants |

| 2-Chloro-6-fluoro-3-nitropyridine | Fluorine substitution | Enhanced lipophilicity compared to chlorine |

| 2-Chloro-5-fluoro-3-nitropyridine | Fluorine substitution | Different electronic properties |

These compounds demonstrate variations in reactivity and biological activity based on their substituents' nature and position. The presence of multiple nitro groups in 4-chloro-3,5-dinitropyridine contributes significantly to its unique chemical behavior compared to its analogs .